molecular formula C8H5BrFNO5 B8449265 Methyl 2-bromo-4-fluoro-5-nitrophenoxyformate

Methyl 2-bromo-4-fluoro-5-nitrophenoxyformate

Cat. No.: B8449265
M. Wt: 294.03 g/mol
InChI Key: BIGOKEKYTMKJGO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-fluoro-5-nitrophenoxyformate is a useful research compound. Its molecular formula is C8H5BrFNO5 and its molecular weight is 294.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5BrFNO5

Molecular Weight

294.03 g/mol

IUPAC Name

(2-bromo-4-fluoro-5-nitrophenyl) methyl carbonate

InChI

InChI=1S/C8H5BrFNO5/c1-15-8(12)16-7-3-6(11(13)14)5(10)2-4(7)9/h2-3H,1H3

InChI Key

BIGOKEKYTMKJGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Then, 110 g (0.44 mol) of methyl 2-bromo-4-fluorophenoxyformate was dissolved in 250 ml of sulfuric acid, to which a mixed acid of 30 g of fuming nitric acid and 30 ml of sulfuric acid was added dropwise at 5° C. or lower, and the mixture was stirred for 2 hours. The reaction mixture was poured onto ice, and the precipitated crystals were collected by filtration, washed with water, and dried, which afforded 126 g (0.43 mol) of methyl 2-bromo-4-fluoro-5-nitrophenoxyformate.
Quantity
110 g
Type
reactant
Reaction Step One
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30 g
Type
reactant
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Quantity
250 mL
Type
solvent
Reaction Step One
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30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A rapidly stirred solution of 946 g (3.8 moles) of 2-bromo-4-fluorophenyl methyl carbonate in 1292 mL of sulfuric acid was cooled to 5°-10° C., and 368 g (4.18 moles) of 70% nitric acid was added dropwise over two hours. Upon complete addition, the reaction mixture was allowed to warm to ambient temperature and was stirred for two hours. The reaction mixture was poured into 5000 mL of ice water. Any material remaining in the reaction vessel was washed into the ice-water with 750 mL of water. The resultant solid was collected by filtration and washed with 1000 mL of water. The solid was dried with mild heat under reduced pressure to give 1031 g of 2-bromo-4-fluoro-5nitrophenyl methyl carbonate.
Quantity
946 g
Type
reactant
Reaction Step One
Quantity
1292 mL
Type
solvent
Reaction Step One
Quantity
368 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
5000 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

(2-Bromo-4-fluoro-phenyl) methyl carbonate (8.25 g, 33.13 mmol) was added portionwise to conc. H2SO4 (45 mL) to generate a colorless homogeneous solution. This solution was then cooled to 0° C. and KNO3 (3.7 g, 36.44 mmol) was added portionwise maintaining the internal temperature below 5° C. The reaction was stirred for 2 h and then poured on ice-water and the aqueous layer was extracted with DCM (3×10 mL). The combined organic layer was dried over Na2SO4, filtered and concentrated. The residue was then purified by silica gel column chromatography using 15% EtOAc/hexane gradient to yield 2-bromo-4-fluoro-5-nitrophenyl methyl carbonate (8.93 g, 92%) 1H NMR (400 MHz, CDCl3) δ 8.05 (d, J=6.7 Hz, 1H), 7.65 (d, J=9.6 Hz, 1H), 4.01 (s, 3H).
Quantity
8.25 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
KNO3
Quantity
3.7 g
Type
reactant
Reaction Step Two

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